3-Cyclohexyl-1,2,4-Oxadiazole-5-ethanamine hydrochloride
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Overview
Description
3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of cyclohexylhydrazine with ethyl chloroformate in the presence of a base, followed by hydrolysis and acidification to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to maintain consistency.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted oxadiazoles.
Scientific Research Applications
Chemistry: In chemistry, 3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential as a bioactive molecule in biological studies. It has been investigated for its antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: In the medical field, this compound is being explored for its therapeutic potential. Research has indicated its possible use in treating various diseases, including cancer and inflammatory conditions.
Industry: In industry, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various commercial products.
Mechanism of Action
The mechanism by which 3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic processes. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole core but differ in their substituents.
Imidazole derivatives: While structurally different, imidazoles also contain nitrogen atoms and exhibit similar biological activities.
Uniqueness: 3-Cyclohexyl-1,2,4-oxadiazole-5-ethanamine hydrochloride stands out due to its cyclohexyl group, which imparts unique chemical and physical properties
Properties
IUPAC Name |
2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c11-7-6-9-12-10(13-14-9)8-4-2-1-3-5-8;/h8H,1-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXXSMZUIBVSDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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